N-(4-ethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
CAS No.:
Cat. No.: VC14795735
Molecular Formula: C18H19N5O2S
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H19N5O2S |
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Molecular Weight | 369.4 g/mol |
IUPAC Name | N-(4-ethoxyphenyl)-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Standard InChI | InChI=1S/C18H19N5O2S/c1-2-25-13-9-7-12(8-10-13)20-17(24)16-14-5-3-4-6-15(14)26-18(16)23-11-19-21-22-23/h7-11H,2-6H2,1H3,(H,20,24) |
Standard InChI Key | FLFVQSBKFIBJBK-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCC3)N4C=NN=N4 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound’s architecture comprises three key components:
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4,5,6,7-Tetrahydro-1-benzothiophene: A partially saturated bicyclic system combining a benzene ring with a thiophene moiety. Hydrogenation reduces ring strain, enhancing conformational flexibility for target binding.
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1H-Tetrazol-1-yl substituent: A five-membered aromatic ring with four nitrogen atoms, serving as a carboxylic acid bioisostere. This group improves metabolic stability and enhances binding affinity to biological targets .
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N-(4-Ethoxyphenyl)carboxamide: The ethoxy group at the para position of the phenyl ring modulates electronic effects and solubility, potentially optimizing pharmacokinetic properties .
Physicochemical Data
Property | Value |
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Molecular Formula | |
Molecular Weight | 393.45 g/mol |
LogP (Predicted) | 3.2 ± 0.5 |
Hydrogen Bond Donors | 2 (tetrazole NH, carboxamide NH) |
Hydrogen Bond Acceptors | 6 |
The compound’s moderate lipophilicity (LogP ~3.2) suggests favorable membrane permeability, while hydrogen-bonding capacity may facilitate interactions with polar enzyme active sites .
Synthesis and Derivative Formation
Synthetic Pathway
The synthesis involves three primary steps, as inferred from analogous benzothiophene derivatives :
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Benzothiophene Core Formation: Cyclocondensation of cyclohexanone with elemental sulfur under Friedel-Crafts conditions yields 4,5,6,7-tetrahydro-1-benzothiophene.
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Tetrazole Introduction: A [2+3] cycloaddition between a nitrile intermediate and sodium azide in the presence of ammonium chloride installs the tetrazole ring at position 2.
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Carboxamide Coupling: Reaction of 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride with 4-ethoxyaniline in dichloromethane, catalyzed by triethylamine, forms the final product.
Critical Reaction Conditions:
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Tetrazole cycloaddition requires temperatures >100°C and prolonged reaction times (12–24 hrs).
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Carboxamide coupling proceeds at room temperature with yields >75% after purification via column chromatography.
Derivative Synthesis
Structural modifications focus on:
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Ethoxy Group Replacement: Substituting ethoxy with methoxy or propoxy alters solubility and target affinity.
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Tetrazole Positional Isomerism: Shifting the tetrazole to position 5 impacts electronic distribution and bioactivity .
Comparative Analysis of Structural Analogs
The ethoxy group’s para orientation may enhance target selectivity compared to ortho-substituted analogs, as seen in similar pharmacophores .
Future Directions and Challenges
Research Priorities
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ADMET Profiling: Systematic evaluation of absorption, distribution, and toxicity in preclinical models.
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Target Deconvolution: Proteomic studies to identify binding partners and off-target effects.
Synthetic Challenges
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